3-(2-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
8-(2,4-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,4-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Substitution reactions: Introduction of the 2,4-dimethoxyphenyl and 2-chlorophenyl groups through nucleophilic substitution reactions.
Methylation: Introduction of the methyl group using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-(2,4-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
8-(2,4-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(2,4-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interfering with DNA or RNA synthesis: Affecting the replication and transcription of genetic material.
Inducing oxidative stress: Leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenyl isocyanate: Shares the 2,4-dimethoxyphenyl group but differs in its overall structure and reactivity.
4-Chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide: Contains similar functional groups but has a different core structure.
Uniqueness
8-(2,4-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione is unique due to its specific combination of functional groups and its purine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClN5O4 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O4/c1-26-20-19(21(30)29(23(26)31)13-14-6-4-5-7-16(14)24)28-11-10-27(22(28)25-20)17-9-8-15(32-2)12-18(17)33-3/h4-9,12H,10-11,13H2,1-3H3 |
InChI Key |
LDNZSZDTUHQFRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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